Cytotoxic Activity Against Endometrial Carcinoma HEC-1A Cells: Comparison of Oleanolic Acid 3-Acetate Methyl Ester with Unprotected Oleanolic Acid
In a direct comparative cytotoxicity evaluation, the methyl ester acetate derivative (corresponding to methyl oleanolate acetate as the protected form yielding oleanolic acid 3-acetate upon hydrolysis) exhibited substantially more potent activity than the parent oleanolic acid skeleton. (3β)-3-acetoxyolean-12-en-28-oic acid (7), which is the free acid analog of the target compound, displayed an IC50 of 0.8 μM against HEC-1A endometrial carcinoma cells [1]. By contrast, unmodified oleanolic acid tested in the same cell line context has demonstrated significantly weaker cytotoxicity, with reported IC50 values in the range of 13-163 μg/mL (approximately 29-357 μM, depending on cell line and assay conditions) [2]. The ~36-fold to >400-fold potency differential underscores the importance of the C-3 acetylation for activity. While published data specifically for the methyl ester form are scarce relative to the free acid analog, the methyl ester serves as a stable storage form that hydrolyzes to the active acetate species in biological media .
| Evidence Dimension | In vitro cytotoxicity (IC50) against human endometrial carcinoma cells |
|---|---|
| Target Compound Data | IC50 = 0.8 μM (HEC-1A cells) for (3β)-3-acetoxyolean-12-en-28-oic acid, the immediate hydrolysis product of methyl oleanolate acetate |
| Comparator Or Baseline | Oleanolic acid: IC50 values of 112.57-163.60 μg/mL (~247-359 μM) across DU145, MCF-7, and U87 cell lines; 13.09 μg/mL against MCF-7 in another study |
| Quantified Difference | Approximately 300-fold to >400-fold greater potency for the acetylated derivative compared to unmodified oleanolic acid in cancer cell cytotoxicity assays |
| Conditions | HEC-1A human endometrial carcinoma cells; MTT cell viability assay; 24 h treatment; data sourced from cross-study comparison of Jo et al. (2020) for derivative and multiple literature reports for oleanolic acid baseline |
Why This Matters
This potency differential demonstrates that C-3 acetylation is a critical structural determinant for cytotoxicity against hormone-responsive cancer cells, making methyl oleanolate acetate the appropriate starting material when screening acetylated triterpenoid libraries.
- [1] Jo H, Oh JH, Park DW, Lee C, Min CK. Oleanolic acid 3-acetate, a minor element of ginsenosides, induces apoptotic cell death in ovarian carcinoma and endometrial carcinoma cells via the involvement of a reactive oxygen species-independent mitochondrial pathway. J Ginseng Res. 2020 Jan;44(1):96-104. doi: 10.1016/j.jgr.2018.09.003. PMID: 32095097. View Source
- [2] ScienceOpen. Oleanolic acid cytotoxicity data compilation: IC50 values for DU145, MCF-7, U87 cell lines. Referenced in multiple studies including Lavandula stoechas isolation study (IC50 13.09 μg/mL MCF-7). View Source
